4-(Chloromethyl)-6-methoxyhex-1-ene
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Overview
Description
4-(Chloromethyl)-6-methoxyhex-1-ene is an organic compound characterized by the presence of a chloromethyl group and a methoxy group attached to a hexene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-methoxyhex-1-ene typically involves the chloromethylation of a suitable precursor. One common method is the reaction of a hexene derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing the formation of by-products. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-6-methoxyhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The double bond in the hexene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Scientific Research Applications
4-(Chloromethyl)-6-methoxyhex-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-6-methoxyhex-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxy group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group but differs in the presence of a carboxylic acid group instead of a methoxy group.
4-(Chloromethyl)-2-methoxyphenol: Similar in having both chloromethyl and methoxy groups but attached to a phenol ring instead of a hexene chain.
Uniqueness
4-(Chloromethyl)-6-methoxyhex-1-ene is unique due to its combination of a chloromethyl group and a methoxy group on a hexene chain, providing distinct reactivity patterns and making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H15ClO |
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Molecular Weight |
162.66 g/mol |
IUPAC Name |
4-(chloromethyl)-6-methoxyhex-1-ene |
InChI |
InChI=1S/C8H15ClO/c1-3-4-8(7-9)5-6-10-2/h3,8H,1,4-7H2,2H3 |
InChI Key |
SZFAQTYIGXFYLR-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(CC=C)CCl |
Origin of Product |
United States |
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